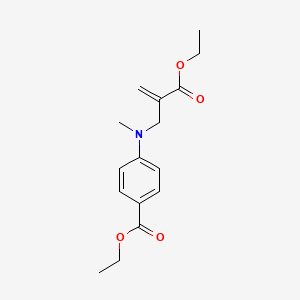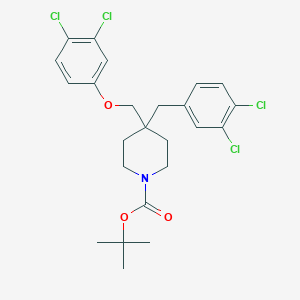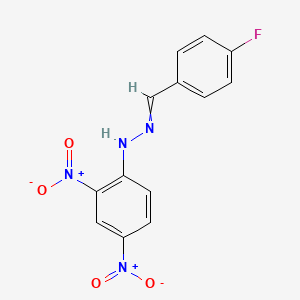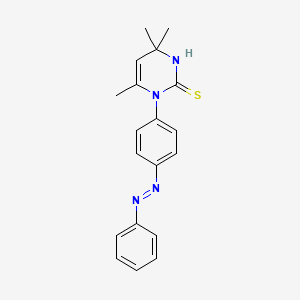
3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine is a nitrogen-containing heterocyclic compound It features a tetrazine ring substituted with two 3-methylpyridin-2-yl groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 3-methylpyridine-2-carboxaldehyde with hydrazine derivatives, followed by cyclization to form the tetrazine ring. The reaction conditions often include the use of solvents such as ethanol or acetic acid and may require heating to facilitate the cyclization process .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.
化学反応の分析
Types of Reactions
3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine can undergo various chemical reactions, including:
Oxidation: The tetrazine ring can be oxidized to form more stable derivatives.
Reduction: Reduction reactions can convert the tetrazine ring into other nitrogen-containing heterocycles.
Substitution: The methyl groups on the pyridine rings can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and various electrophiles for substitution reactions. The conditions typically involve controlled temperatures and the use of solvents like ethanol or dichloromethane .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield more stable tetrazine derivatives, while substitution reactions can introduce new functional groups to the pyridine rings, potentially enhancing the compound’s properties .
科学的研究の応用
3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine has several scientific research applications:
Chemistry: It serves as a building block for synthesizing more complex nitrogen-containing heterocycles.
作用機序
The mechanism by which 3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine exerts its effects is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through its nitrogen-containing heterocyclic structure. This interaction can modulate biological pathways, leading to its observed biological activities .
類似化合物との比較
Similar Compounds
Pyrrolopyrazine derivatives: These compounds also contain nitrogen heterocycles and exhibit similar biological activities, such as antimicrobial and anticancer properties.
Diazine derivatives: Compounds like pyridazine and pyrazine share structural similarities and are used in various pharmacological applications.
Uniqueness
3,6-Bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine is unique due to its specific substitution pattern and the presence of the tetrazine ring. This structure imparts distinct chemical and biological properties, making it a valuable compound for research and development in multiple fields .
特性
CAS番号 |
628732-66-1 |
|---|---|
分子式 |
C14H14N6 |
分子量 |
266.30 g/mol |
IUPAC名 |
3,6-bis(3-methylpyridin-2-yl)-1,4-dihydro-1,2,4,5-tetrazine |
InChI |
InChI=1S/C14H14N6/c1-9-5-3-7-15-11(9)13-17-19-14(20-18-13)12-10(2)6-4-8-16-12/h3-8H,1-2H3,(H,17,18)(H,19,20) |
InChIキー |
VHRIYWWHHDFSQM-UHFFFAOYSA-N |
正規SMILES |
CC1=C(N=CC=C1)C2=NNC(=NN2)C3=C(C=CC=N3)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![2-Amino-1-(7-(hydroxymethyl)-2-azaspiro[4.4]nonan-2-yl)propan-1-one](/img/structure/B13950571.png)




![1-(2-(Hydroxymethyl)-6-azaspiro[3.4]octan-6-yl)ethanone](/img/structure/B13950588.png)





